Isopropyl trioleyl titanate
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Overview
Description
Isopropyl trioleyl titanate is an organometallic compound with the chemical formula C57H106O7Ti. It is a titanate ester, known for its applications as a coupling agent, catalyst, and stabilizer in various industrial processes. This compound is characterized by its ability to enhance the compatibility between inorganic fillers and organic polymers, making it valuable in the production of composite materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl trioleyl titanate typically involves a ligand exchange reaction. The process begins with the reaction of dimethyl titanate with isopropanol and trioleyl chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Isopropyl trioleyl titanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and oleic acid.
Transesterification: Exchanges ester groups with other alcohols.
Condensation: Forms polymers by reacting with diols or polyols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Condensation: Diols or polyols, elevated temperatures.
Major Products:
Hydrolysis: Titanium dioxide, oleic acid.
Transesterification: New esters, isopropanol.
Condensation: Polymeric titanates.
Scientific Research Applications
Isopropyl trioleyl titanate finds applications in various scientific research fields:
Chemistry: Used as a catalyst in esterification and transesterification reactions.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in biomedical implants and coatings to enhance biocompatibility and reduce rejection rates.
Industry: Employed as a coupling agent in the production of polymer composites, improving mechanical properties and durability .
Mechanism of Action
The mechanism of action of isopropyl trioleyl titanate involves its ability to form strong bonds with both organic and inorganic materials. This dual affinity allows it to act as a coupling agent, enhancing the interfacial adhesion between different materials. The molecular targets include hydroxyl groups on the surface of inorganic fillers and functional groups in organic polymers. The pathways involved include ligand exchange and coordination chemistry .
Comparison with Similar Compounds
- Isopropyl tri(dioctyl)phosphoril oxide titaniumate
- Isopropyl tri(dioctyl)phosphate titanate
- Isopropyl tri(dodecylbenzenesulfonate) titanate
Comparison: Isopropyl trioleyl titanate is unique due to its specific combination of isopropyl and trioleyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in polymer composites, where it enhances compatibility and mechanical strength. Other similar compounds may have different alkyl or aryl groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid;propan-2-ol;titanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H34O2.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H3;/b3*10-9-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYCZIXYPVKNQ-BQGNPDQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(O)C.[Ti] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O7Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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